molecular formula C7H7BrN2O2 B7969077 Methyl 4-amino-5-bromonicotinate

Methyl 4-amino-5-bromonicotinate

Cat. No.: B7969077
M. Wt: 231.05 g/mol
InChI Key: LHVHJUAWHDSHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-bromonicotinate: is an organic compound with the molecular formula C₇H₇BrN₂O₂. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and an amino group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted nicotinates.

    Oxidation and Reduction Reactions: Products include nitro derivatives or alkylamines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl 4-amino-5-bromonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-5-bromonicotinate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

methyl 4-amino-5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHJUAWHDSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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